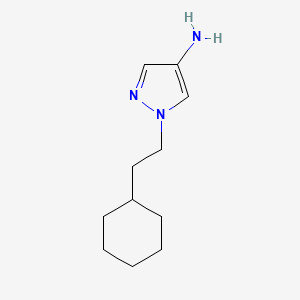
4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of chlorine, fluorine, and methyl groups, as well as an isopropyl group attached to the pyrimidine ring. These substituents can significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-chloro-5-fluoro-6-methylpyrimidine.
Substitution Reaction: The isopropyl group is introduced through a substitution reaction, often using isopropyl halides in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-fluoro-6-methylpyrimidine: Lacks the isopropyl group.
4-Chloro-5-fluoro-2-(propan-2-yl)pyrimidine: Lacks the methyl group.
5-Fluoro-6-methyl-2-(propan-2-yl)pyrimidine: Lacks the chlorine atom.
Uniqueness
4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure can result in distinct chemical properties and biological activities, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
1498538-76-3 |
|---|---|
Fórmula molecular |
C8H10ClFN2 |
Peso molecular |
188.63 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H10ClFN2/c1-4(2)8-11-5(3)6(10)7(9)12-8/h4H,1-3H3 |
Clave InChI |
JSJQXXGAUFDKLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C(C)C)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



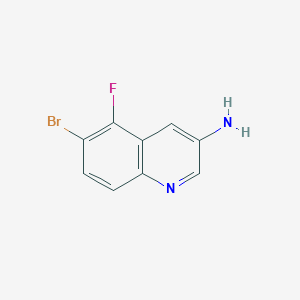
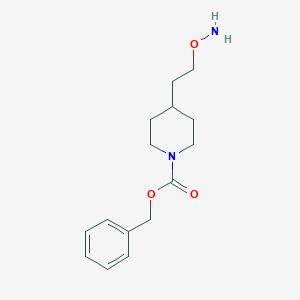
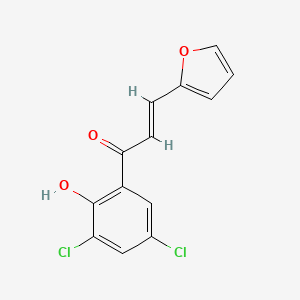
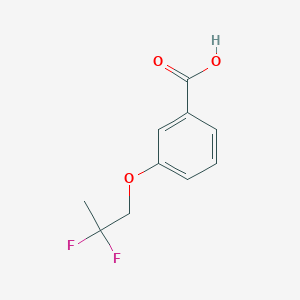

![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)



